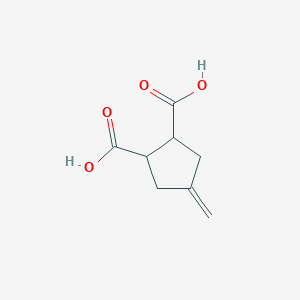4-Methylenecyclopentane-1,2-dicarboxylic acid
CAS No.: 90474-14-9
Cat. No.: VC3935443
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90474-14-9 |
|---|---|
| Molecular Formula | C8H10O4 |
| Molecular Weight | 170.16 g/mol |
| IUPAC Name | 4-methylidenecyclopentane-1,2-dicarboxylic acid |
| Standard InChI | InChI=1S/C8H10O4/c1-4-2-5(7(9)10)6(3-4)8(11)12/h5-6H,1-3H2,(H,9,10)(H,11,12) |
| Standard InChI Key | WRJRZNHDCDDIFH-UHFFFAOYSA-N |
| SMILES | C=C1CC(C(C1)C(=O)O)C(=O)O |
| Canonical SMILES | C=C1CC(C(C1)C(=O)O)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
MCPDA features a cyclopentane backbone with two carboxylic acid groups at the 1- and 2-positions and a methylene () group at the 4-position. The planar geometry of the cyclopentane ring imposes steric constraints, influencing its reactivity and intermolecular interactions. The IUPAC name, 4-methylidenecyclopentane-1,2-dicarboxylic acid, reflects this substitution pattern .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 170.16 g/mol | |
| Density | 1.32 g/cm³ | |
| Boiling Point | 386.8°C at 760 mmHg | |
| Flash Point | 201.9°C | |
| Canonical SMILES | C=C1CC(C(C1)C(=O)O)C(=O)O |
The relatively high boiling point suggests strong intermolecular hydrogen bonding between carboxylic acid groups, a feature common to dicarboxylic acids.
Chemical Reactivity
Carboxylic Acid Reactivity
The dual carboxylic acid groups enable typical acid-base reactions, including:
-
Esterification: Formation of diesters (e.g., trans-diethyl 4-methylene-1,2-cyclopentane dicarboxylate) using ethanol and acid catalysts.
-
Salt Formation: Neutralization with bases to produce dicarboxylate salts.
Methylene Group Transformations
The exocyclic methylene group participates in:
-
Electrophilic Addition: Halogenation (e.g., bromination) under radical or ionic conditions.
-
Oxidation: Conversion to a ketone or epoxide using ozone or peroxides.
Biological Activity
Antioxidant Properties
MCPDA’s ability to scavenge free radicals, such as hydroxyl () and superoxide () radicals, positions it as a candidate for mitigating oxidative stress in biological systems.
Industrial and Research Applications
Polymer Chemistry
The bifunctional carboxylic acid groups enable MCPDA to act as a monomer in polyesters or polyamides. Its rigid cyclopentane core could enhance thermal stability in polymer matrices.
Pharmaceutical Intermediates
MCPDA serves as a scaffold for synthesizing bioactive molecules, particularly antifungal agents. Structural analogs like cispentacin (a cyclopentane-containing antifungal) highlight its potential.
Comparative Analysis with Analogues
| Compound | Structure | Key Differences |
|---|---|---|
| Cyclopentane-1,2-dicarboxylic acid | No methylene group | Reduced reactivity at C4 |
| 4-Methylenecyclohexane-1,2-dicarboxylic acid | Larger ring size (cyclohexane) | Altered steric and electronic profiles |
The methylene group in MCPDA enhances its electrophilicity compared to non-unsaturated analogs, broadening its utility in synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume